

Application Notes and Protocols for Labeling Nanoparticles with Cy7.5-COOH TEA

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Compound of Interest

Compound Name: Cy7.5-COOH TEA

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Introduction

This document provides detailed application notes and protocols for the covalent labeling of nanoparticles with the near-infrared (NIR) fluorescent dye, Cy7.5-COOH, using a triethylamine (TEA)-catalyzed reaction. This method is widely applicable for nanoparticles possessing surface amine functional groups, enabling their use in a variety of in vitro and in vivo imaging applications, including targeted drug delivery, cell tracking, and biodistribution studies. The protocols outlined below describe the necessary steps for conjugation, purification, and characterization of the resulting fluorescent nanoparticles.

Principle of Reaction

The carboxylic acid group (-COOH) on the Cy7.5 dye is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated ester then readily reacts with primary amine groups (-NH₂) on the surface of the nanoparticles to form a stable amide bond. Triethylamine (TEA) is used as a base to facilitate the reaction by maintaining an optimal pH for the aminolysis of the NHS ester.

Materials and Equipment

- Amine-functionalized nanoparticles

- Cy7.5-COOH
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Triethylamine (TEA)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
- Dialysis membrane (MWCO appropriate for nanoparticle size)
- Centrifuge and centrifuge tubes
- UV-Vis Spectrophotometer
- Dynamic Light Scattering (DLS) instrument
- Fluorometer

Experimental Protocols

Protocol 1: Covalent Labeling of Nanoparticles with Cy7.5-COOH

This protocol describes the step-by-step procedure for conjugating Cy7.5-COOH to amine-functionalized nanoparticles.

- Preparation of Reagents:
 - Dissolve Cy7.5-COOH in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

- Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[\[1\]](#)
- Prepare a 10% (v/v) solution of TEA in anhydrous DMF or DMSO.
- Activation of Cy7.5-COOH:
 - In a microcentrifuge tube, mix 100 μ L of the Cy7.5-COOH solution with 200 μ L of the EDC solution and 200 μ L of the NHS solution.
 - Vortex the mixture gently and incubate at room temperature for 15-30 minutes in the dark to form the NHS ester of Cy7.5.[\[1\]](#)
- Conjugation to Nanoparticles:
 - Disperse the amine-functionalized nanoparticles in Coupling Buffer at a concentration of 1 mg/mL.
 - Add the activated Cy7.5-NHS ester solution to the nanoparticle suspension. The molar ratio of dye to nanoparticles should be optimized for the specific application, but a starting point of 10:1 to 50:1 (dye:nanoparticle) is recommended.
 - Add 10 μ L of the 10% TEA solution to the reaction mixture to raise the pH to approximately 7.5-8.0.[\[2\]](#)
 - Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring, protected from light.
- Quenching of the Reaction:
 - To stop the reaction and quench any unreacted NHS esters, add 50 μ L of the Quenching Solution (1 M Tris-HCl, pH 8.5 or 1 M Glycine).[\[1\]](#)
 - Incubate for an additional 30 minutes at room temperature.

Protocol 2: Purification of Cy7.5-Labeled Nanoparticles

Purification is crucial to remove unreacted dye and byproducts. A combination of dialysis and centrifugation is recommended.

- Dialysis:
 - Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (MWCO) that will retain the nanoparticles while allowing small molecules to diffuse out.[\[3\]](#)
 - Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes. This is a gentle method to remove excess reagents.[\[3\]](#)[\[4\]](#)
- Centrifugation:
 - After dialysis, transfer the nanoparticle suspension to a centrifuge tube.
 - Centrifuge at a speed and time sufficient to pellet the nanoparticles (this will depend on the size and density of the nanoparticles and should be optimized).[\[4\]](#)[\[5\]](#)
 - Carefully remove the supernatant containing any remaining unbound dye.
 - Resuspend the nanoparticle pellet in fresh PBS.
 - Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound dye.

Protocol 3: Characterization of Cy7.5-Labeled Nanoparticles

- Quantification of Cy7.5 Labeling:
 - Measure the absorbance of the purified Cy7.5-labeled nanoparticle suspension using a UV-Vis spectrophotometer.[\[6\]](#)[\[7\]](#)
 - Determine the concentration of Cy7.5 by measuring the absorbance at its maximum absorption wavelength (~780 nm) and using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of Cy7.5 ($\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$), c is the concentration, and l is the path length.

- The nanoparticle concentration can be determined by various methods, such as measuring the absorbance at a wavelength where the dye does not absorb or by using a standard curve if the nanoparticle material has a characteristic absorbance.
- The degree of labeling can be expressed as the molar ratio of dye to nanoparticle.
- Size and Zeta Potential Measurement:
 - Measure the hydrodynamic diameter and zeta potential of the labeled nanoparticles using a Dynamic Light Scattering (DLS) instrument.
 - Compare the results to the unlabeled nanoparticles to assess any changes in size or surface charge due to the labeling process.
- Fluorescence Spectroscopy:
 - Measure the fluorescence emission spectrum of the Cy7.5-labeled nanoparticles using a fluorometer with an excitation wavelength of ~780 nm. The emission maximum should be around 800 nm.
 - This confirms the successful conjugation and fluorescence properties of the labeled nanoparticles.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the characterization of Cy7.5-labeled nanoparticles.

Table 1: Physicochemical Properties of Unlabeled and Cy7.5-Labeled Nanoparticles

Parameter	Unlabeled Nanoparticles	Cy7.5-Labeled Nanoparticles
Hydrodynamic Diameter (nm)	100 ± 5	105 ± 6
Polydispersity Index (PDI)	0.15 ± 0.02	0.18 ± 0.03
Zeta Potential (mV)	+25 ± 3	+20 ± 4

Table 2: Quantification of Cy7.5 Labeling

Parameter	Value
Cy7.5 Concentration (μM)	5.2
Nanoparticle Concentration (mg/mL)	1.0
Molar Ratio (Cy7.5 : Nanoparticle)	3.5 : 1
Labeling Efficiency (%)	70

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key processes involved in the labeling and application of Cy7.5-nanoparticles.

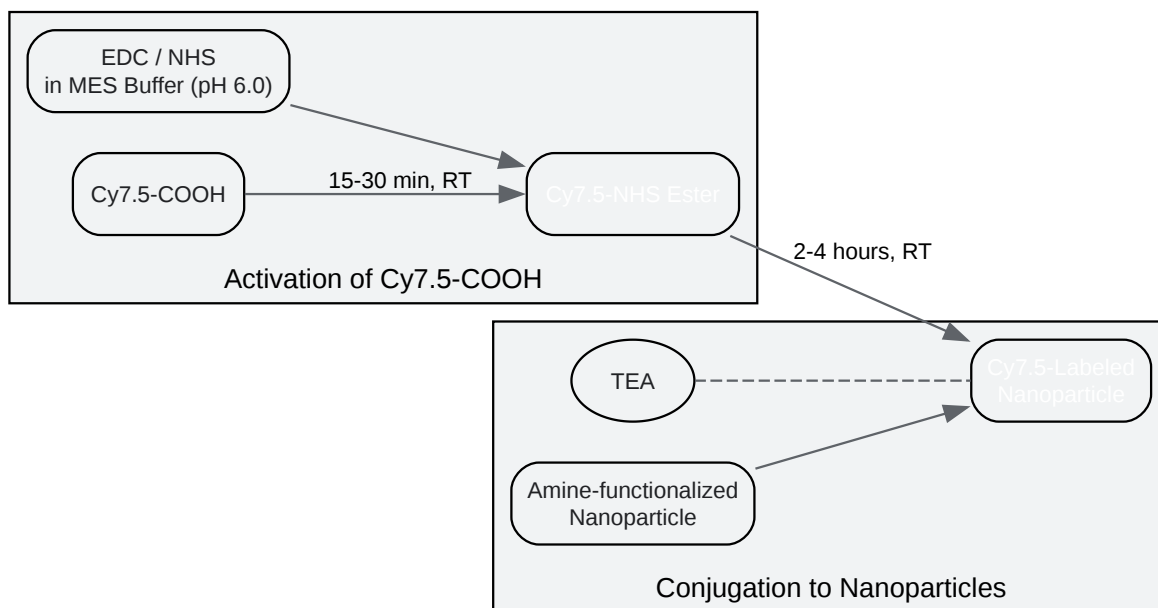


Figure 1: Chemical reaction for labeling nanoparticles with Cy7.5-COOH.

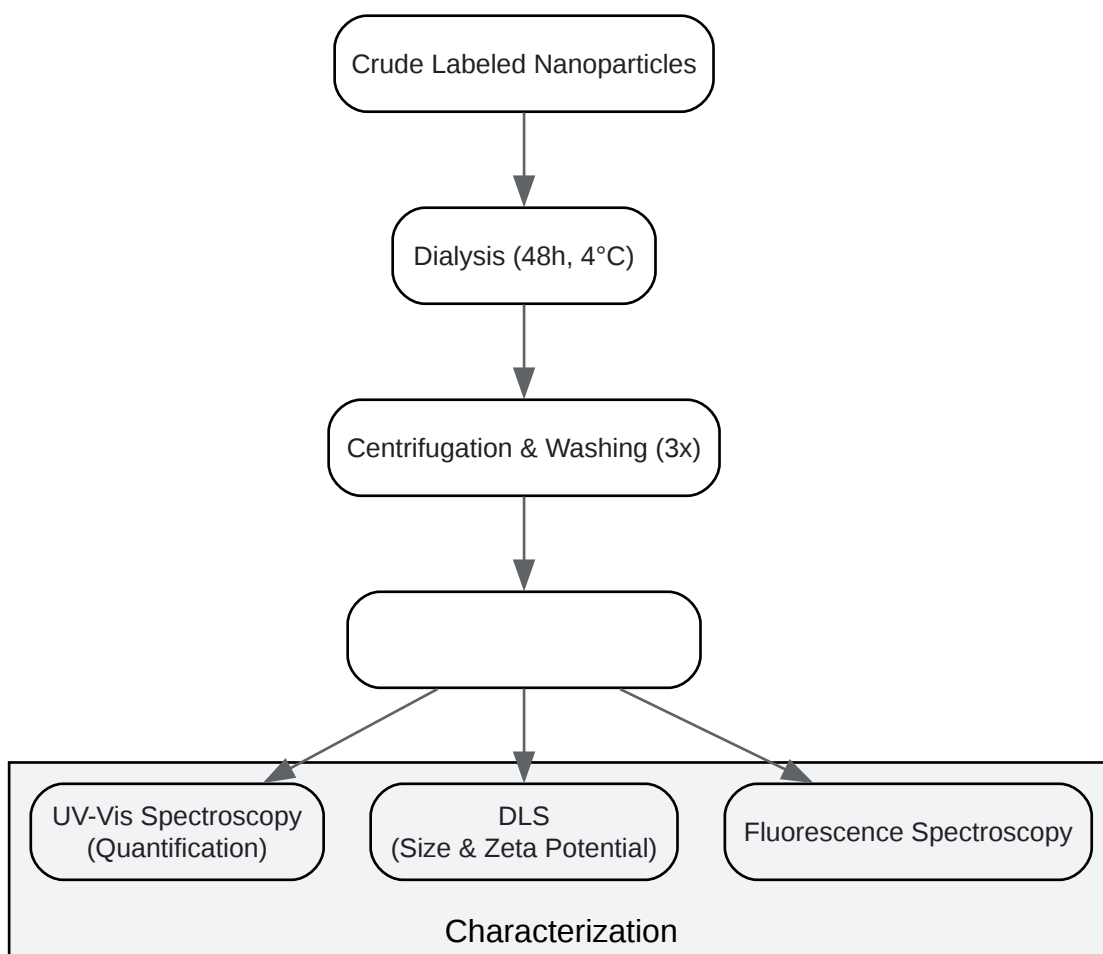


Figure 2: Workflow for purification and characterization.

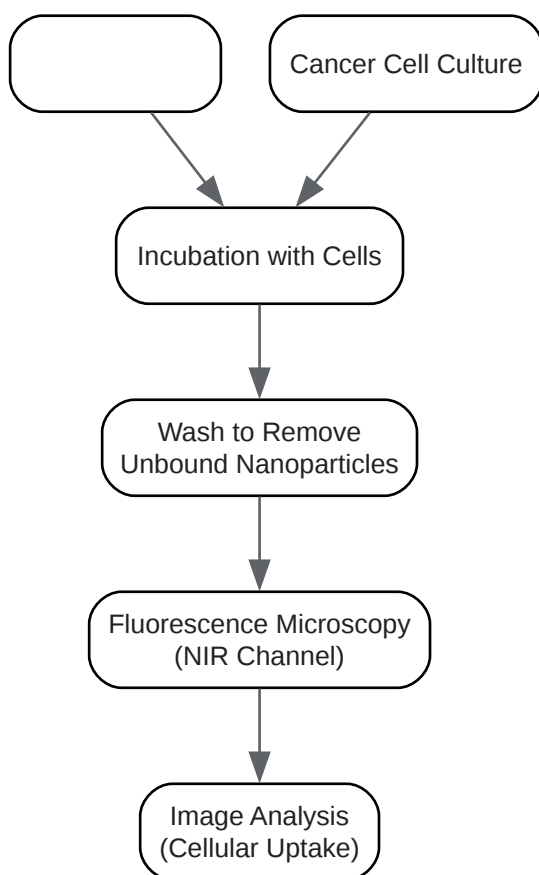


Figure 3: Experimental workflow for in vitro cell imaging.

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